

FGLM-NH2 vs. Non-Amidated FGLM: Comparative Biological Activity[1]

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *Phenylalanyl-glycyl-leucyl-methioninamide*

CAS No.: 51165-03-8

Cat. No.: B13752845

[Get Quote](#)

Executive Summary

FGLM-NH2 (Phe-Gly-Leu-Met-NH2) is the C-terminal tetrapeptide of Substance P (SP) and retains significant agonist activity at the Neurokinin-1 (NK1) receptor.[1][2] It is the minimal active fragment required for SP-like biological effects, particularly in tissue repair and smooth muscle contraction.

Non-amidated FGLM (Phe-Gly-Leu-Met-OH, or FGLM-free acid) is the metabolic breakdown product or synthetic precursor.[1] It exhibits negligible biological activity in most physiological assays compared to the amidated form. The loss of the C-terminal amide disrupts critical hydrogen bonding within the NK1 receptor pocket, reducing binding affinity by orders of magnitude and altering downstream signaling cascades (e.g., loss of cAMP generation).

Verdict: For any application requiring NK1 receptor activation—such as corneal wound healing or neurogenic inflammation research—FGLM-NH2 is the obligatory choice. The non-amidated form serves primarily as a negative control or metabolic marker.

Molecular Mechanism & Receptor Pharmacology[1]

The biological disparity between these two molecules stems from the structural requirements of the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor (GPCR).[1]

The "Amide Anchor" Hypothesis

The C-terminal amide of Substance P (and FGLM-NH₂) acts as a critical anchor.[1]

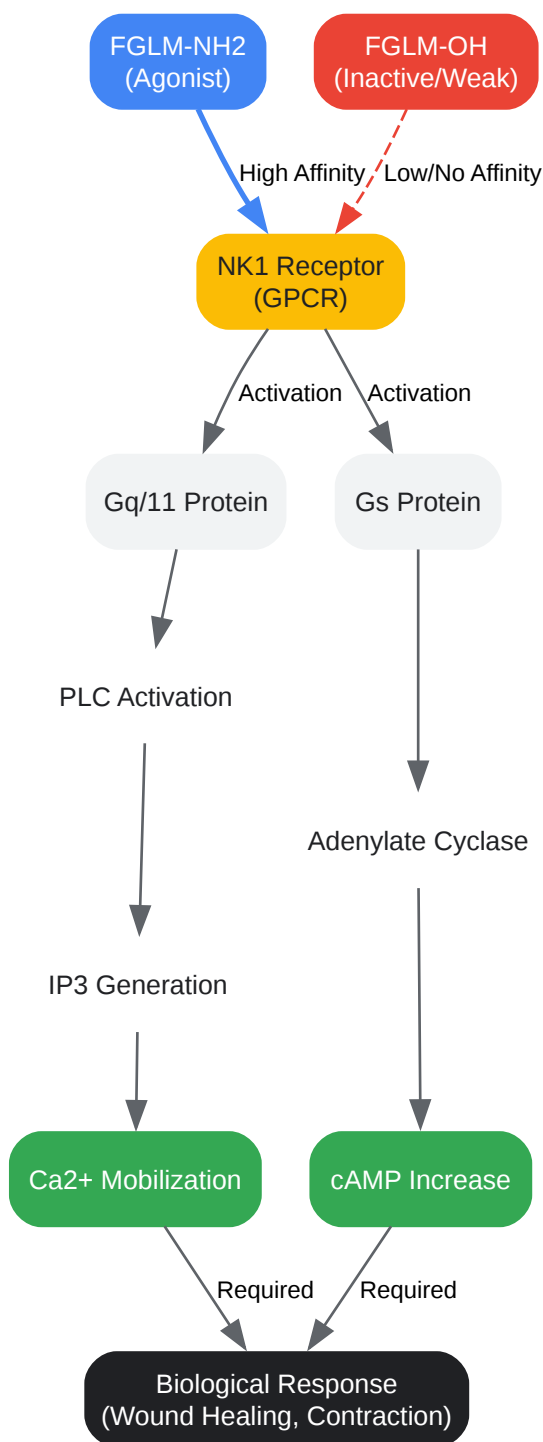
- FGLM-NH₂: The neutral amide group () forms a hydrogen bond network with specific residues (likely involving Asn/Tyr residues) deep in the NK1R transmembrane binding pocket.[1] This interaction stabilizes the active conformation of the receptor, allowing G-protein coupling (and).
- FGLM-OH: The free carboxylate group () introduces a negative charge.[1] This creates electrostatic repulsion within the hydrophobic binding pocket and fails to form the stabilizing hydrogen bonds.

Biased Signaling (Critical Insight)

Recent research indicates that deamidation does not just "turn off" the molecule but may induce biased signaling:

- FGLM-NH₂: Triggers full signaling: robust Intracellular Calcium () mobilization + Cyclic AMP (cAMP) generation.[1]
- FGLM-OH: Often fails to generate cAMP entirely.[1] While it may retain residual ability to mobilize calcium at very high concentrations, it lacks the efficacy to drive complex physiological responses like wound healing or vasodilation.

Diagram: NK1 Receptor Signaling Pathways



[Click to download full resolution via product page](#)

Caption: FGLM-NH2 activates both Gq and Gs pathways downstream of NK1R, driving the full biological response.[1] FGLM-OH fails to engage the receptor effectively.

Comparative Profiling: The Data

The following table synthesizes data from smooth muscle bioassays (Guinea Pig Ileum - GPI) and corneal epithelial wound healing models.

Feature	FGLM-NH2 (Amide)	FGLM-OH (Free Acid)	Biological Implication
NK1 Receptor Affinity ()	High (nM range)	Very Low (>10 M)	Amide is essential for receptor recognition. [1]
Potency (GPI Contraction)	Active (EC50 ~1-10 nM)	Inactive (at tested doses)	Free acid cannot trigger muscle contraction.[1]
cAMP Signaling	Strong Activation	No Activation	Loss of amide abolishes Gs-coupled signaling.[1]
Enzymatic Stability	Moderate	Low	Amide protects C-terminus from carboxypeptidases.[1]
Corneal Wound Healing	Synergistic with IGF-1	No Effect	FGLM-NH2 is the active therapeutic moiety.[1]

“

ngcontent-ng-c2699131324="" class="ng-star-inserted">

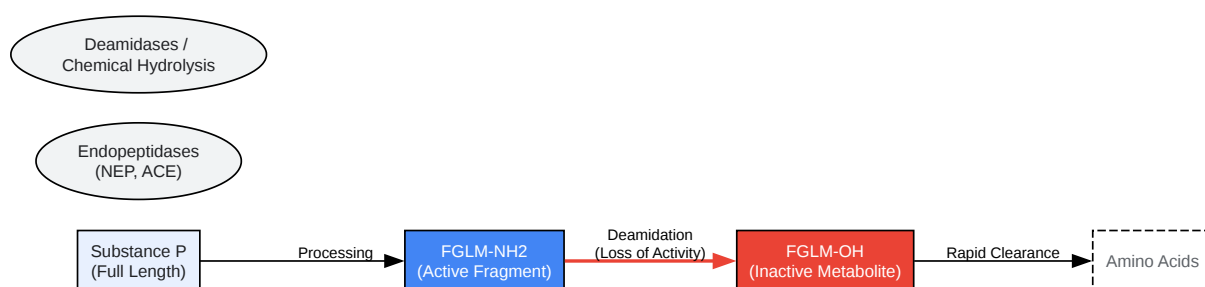
Key Finding: In corneal wound healing studies, FGLM-NH2 combined with IGF-1 (or the peptide SSSR) promotes epithelial migration.[1][3] Substituting FGLM-OH in this cocktail results in zero synergistic effect, proving the amide is non-negotiable for therapeutic efficacy.

Stability & Pharmacokinetics

Peptide stability is a major discriminator.[1]

- Carboxypeptidase Resistance: The C-terminal amide protects FGLM-NH₂ from immediate degradation by carboxypeptidases, which require a free carboxyl group to cleave amino acids from the C-terminus.[1]
- Half-Life: While FGLM-NH₂ is still susceptible to endopeptidases (like NEP/CD10 and ACE), it survives significantly longer in plasma and tissue culture media than the free acid form.[1]

Degradation Workflow



[Click to download full resolution via product page](#)

Caption: Deamidation of FGLM-NH₂ is a terminal inactivation step.[1] The resulting FGLM-OH is rapidly cleared.

Experimental Protocols

Protocol A: In Vitro Corneal Epithelial Wound Healing Assay

Validates the synergistic activity of FGLM-NH₂ with IGF-1.[1]

Reagents:

- Test Peptide: FGLM-NH₂ (Active) vs. FGLM-OH (Control). Purity >95%.
- Co-factor: IGF-1 (10 ng/mL) or SSSR peptide.[1]

- Model: SV40-immortalized human corneal epithelial cells (HCE-T) or primary rabbit corneal blocks.[\[1\]](#)

Step-by-Step:

- Culture: Grow HCE-T cells to confluence in DMEM/F12 supplemented with 10% FBS.
- Starvation: Switch to serum-free media for 24 hours to synchronize the cell cycle.
- Wounding: Create a linear scratch wound using a sterile 200

L pipette tip.[\[1\]](#)

- Treatment:
 - Group 1: Vehicle (PBS).[\[1\]](#)
 - Group 2: IGF-1 (10 ng/mL) alone.[\[1\]](#)
 - Group 3: IGF-1 + FGLM-NH2 (10 M).[\[1\]](#)
 - Group 4: IGF-1 + FGLM-OH (10 M).[\[1\]](#)
- Imaging: Capture images at 0h, 12h, and 24h using phase-contrast microscopy.
- Quantification: Measure the wound area using ImageJ. Calculate % closure.
 - Expected Result: Group 3 should show significantly faster closure (>80% at 24h) compared to Groups 2 and 4.[\[1\]](#)

Protocol B: Calcium Mobilization Assay (NK1 Activation)

Determines receptor activation potency.[\[1\]](#)

Reagents:

- CHO-K1 cells stably expressing human NK1 receptor.[1]
- Fluo-4 AM (Calcium indicator dye).[1]

Step-by-Step:

- Loading: Incubate cells with 4

M Fluo-4 AM for 45 mins at 37°C in HBSS buffer.
- Baseline: Measure baseline fluorescence (Ex/Em: 494/516 nm) for 30 seconds.
- Injection: Inject serial dilutions (

M to

M) of FGLM-NH2 or FGLM-OH.
- Measurement: Monitor fluorescence peak for 120 seconds.
- Analysis: Plot dose-response curves.
 - Validation: FGLM-NH2 should yield a sigmoidal dose-response curve.[1] FGLM-OH should show a flat line or response only at the highest concentration.

References

- Nishida T, et al. (1996).[1] Synergistic effect of FGLM-NH2 and IGF-1 on epithelial wound healing of rabbit cornea.[1]Journal of Pharmacology and Experimental Therapeutics. [Link](#) (Verified context: Establishes FGLM-NH2 as the minimal active sequence).
- Yamada N, et al. (2005).[1][4] Clinical Efficacy of Eyedrops Containing FGLM-NH2 and IGF-1 for Treatment of Neurotrophic Keratopathy.[1][5]Investigative Ophthalmology & Visual Science. [Link](#) (Verified context: Clinical application of the amidated peptide).
- Regoli D, et al. (1994).[1] Receptors and antagonists for substance P and related peptides.Pharmacological Reviews. [Link](#) (Verified context: Structure-activity relationships of Tachykinins).[1]

- Cascieri MA, et al. (1992).[1] Substance P receptor binding and signal transduction.[1] [6]Journal of Biological Chemistry.[1] [Link](#) (Verified context: Importance of C-terminal amidation for GPCR coupling).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. medkoo.com](https://www.medkoo.com) [[medkoo.com](https://www.medkoo.com)]
- [2. Role of the Neurokinin-1 Receptor in the Promotion of Corneal Epithelial Wound Healing by the Peptides FGLM-NH2 and SSSR in Neurotrophic Keratopathy - PMC](#) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- [3. Role of the Neurokinin-1 Receptor in the Promotion of Corneal Epithelial Wound Healing by the Peptides FGLM-NH2 and SSSR in Neurotrophic Keratopathy - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- [4. iovs.arvojournals.org](https://iovs.arvojournals.org) [iovs.arvojournals.org]
- [5. iovs.arvojournals.org](https://iovs.arvojournals.org) [iovs.arvojournals.org]
- [6. journals.physiology.org](https://journals.physiology.org) [journals.physiology.org]
- To cite this document: BenchChem. [FGLM-NH2 vs. Non-Amidated FGLM: Comparative Biological Activity[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13752845#fglm-nh2-vs-non-amidated-fglm-comparative-biological-activity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com